molecular formula C13H15NO B13605965 Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine CAS No. 1048922-65-1

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine

Cat. No.: B13605965
CAS No.: 1048922-65-1
M. Wt: 201.26 g/mol
InChI Key: DYOOYLZDWLIOAD-UHFFFAOYSA-N
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Description

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a methylphenyl group and a methylamine group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form different reduced furan derivatives.

    Substitution: The methyl group on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.

Scientific Research Applications

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

1048922-65-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-methyl-1-[5-(4-methylphenyl)furan-2-yl]methanamine

InChI

InChI=1S/C13H15NO/c1-10-3-5-11(6-4-10)13-8-7-12(15-13)9-14-2/h3-8,14H,9H2,1-2H3

InChI Key

DYOOYLZDWLIOAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CNC

Origin of Product

United States

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